molecular formula C11H13NOS B1650795 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- CAS No. 120425-66-3

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-

Cat. No. B1650795
CAS RN: 120425-66-3
M. Wt: 207.29 g/mol
InChI Key: GTUFEXDPRZPSSZ-UHFFFAOYSA-N
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Description

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- is a chemical compound that belongs to the class of benzothiazepines. It has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- is not fully understood. However, it is believed that the compound exerts its effects by modulating the activity of various enzymes and proteins involved in inflammation and cancer cell growth. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. The compound has also been reported to reduce oxidative stress and increase the activity of antioxidant enzymes in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- in lab experiments is its high yield during the synthesis process. The compound is also stable and can be stored for a long time without degradation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the scientific research on 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-. One of the potential applications of this compound is in the development of new anti-inflammatory and anti-cancer drugs. Further studies are needed to understand the mechanism of action of the compound and its effects on different types of cancer cells. Additionally, the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.
Conclusion:
In conclusion, 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- is a chemical compound that has potential applications in various scientific research fields. The compound has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in various animal models. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in therapeutic drug development.

Scientific Research Applications

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- has potential applications in various scientific research fields. It has been extensively studied for its anti-inflammatory, antioxidant, and anti-cancer properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing the inflammation in various animal models.

properties

IUPAC Name

2,3-dimethyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-7-8(2)14-10-6-4-3-5-9(10)12-11(7)13/h3-8H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUFEXDPRZPSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(SC2=CC=CC=C2NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369526
Record name 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-

CAS RN

120425-66-3
Record name 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-
Reactant of Route 2
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-
Reactant of Route 3
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-
Reactant of Route 4
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-
Reactant of Route 5
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-
Reactant of Route 6
1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-

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